molecular formula C26H21ClN2O3S B11476673 2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B11476673
M. Wt: 477.0 g/mol
InChI Key: DDWHWDMWDFRVAE-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, an imidazole ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final steps involve the formation of the benzodioxin moiety and the coupling of all components under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE: Shares a similar imidazole and chlorophenyl structure but differs in the acetamide moiety.

    3-(3-CHLOROPHENYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: Contains a chlorophenyl and methoxyphenyl group but has a different core structure.

Uniqueness

2-{[4-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H21ClN2O3S

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C26H21ClN2O3S/c1-17-2-9-21(10-3-17)29-15-22(18-4-7-20(27)8-5-18)28-26(29)33-16-23(30)19-6-11-24-25(14-19)32-13-12-31-24/h2-11,14-15H,12-13,16H2,1H3

InChI Key

DDWHWDMWDFRVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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